2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide is a complex organic compound with a molecular formula of and a molecular weight of approximately 489.507 g/mol. This compound is classified under the category of acetamides, which are derivatives of acetic acid where one or more hydrogen atoms are replaced by organic groups. Its structure features a pyrimidine and pyridazine moiety, which are significant in medicinal chemistry due to their diverse biological activities.
The synthesis of 2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide typically involves multi-step organic reactions. Key methods may include:
These steps require careful optimization of reaction conditions, including temperature, solvent choice, and reaction time to ensure high yield and purity.
The molecular structure of 2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide can be represented using various structural formulas, including:
InChI=1S/C26H24FN5O4/c1-2-36-21-9-5-19(6-10-21)23-15-26(35)31(17-29-23)16-24(33)28-13-14-32-25(34)12-11-22(30-32)18-3-7-20(27)8-4-18/h3-12,15,17H,2,13-14,16H2,1H3,(H,28,33)
.This structure indicates a complex arrangement of functional groups that contribute to its biological activity.
The compound is likely to participate in various chemical reactions typical for acetamides and heterocyclic compounds:
These reactions are crucial for modifying the compound to enhance its pharmacological properties.
The mechanism of action for 2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide involves interaction with biological targets such as enzymes or receptors. For instance:
Understanding these mechanisms is vital for developing therapeutic applications.
The physical and chemical properties of 2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide include:
Property | Value |
---|---|
Molecular Weight | 489.507 g/mol |
Purity | Typically ≥95% |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
Boiling Point | Not specified |
These properties are essential for determining the compound's stability and suitability for various applications .
The compound has several scientific uses:
CAS No.:
CAS No.: 59456-70-1
CAS No.: 87913-26-6
CAS No.: 31867-59-1
CAS No.: 1357362-67-4
CAS No.: 1152-76-7